

Application Notes and Protocols for Rapamycin Dosage in Animal Models

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Compound of Interest

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Introduction

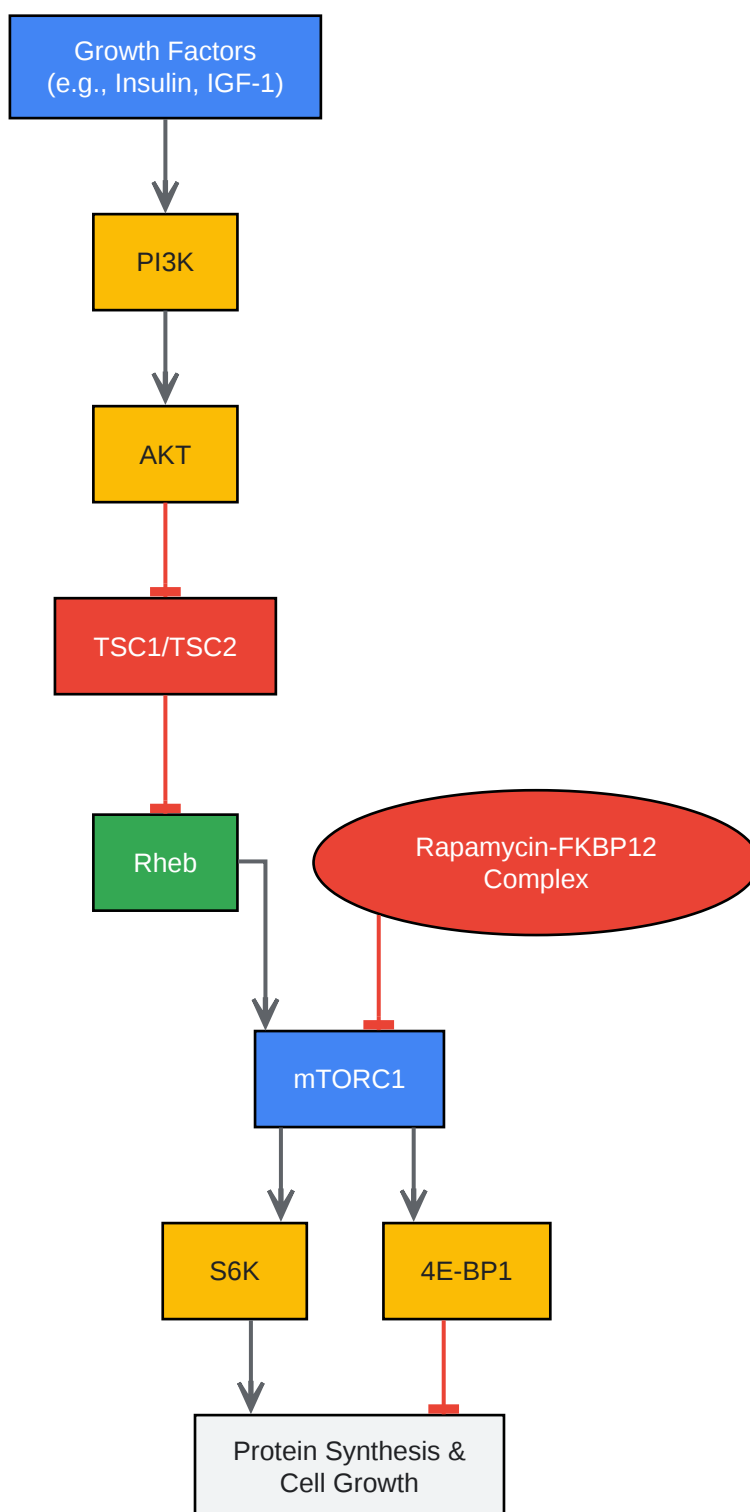
Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival in response to environmental and cellular energy statuses.[2][3] mTOR functions as a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][5] Rapamycin primarily inhibits mTORC1 by forming a complex with the intracellular receptor FKBP12.[1][4][5] Due to its central role in cellular regulation, dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2][3] Consequently, rapamycin is extensively used in preclinical animal models to investigate its therapeutic potential and as a clinically approved immunosuppressant and anti-cancer agent.[1][3]

This document provides detailed application notes and protocols for the in vivo administration of rapamycin in various animal models, with a focus on dosage, administration routes, and experimental design.

Signaling Pathway of Rapamycin

The mTOR pathway integrates signals from upstream inputs such as growth factors (e.g., Insulin, IGF-1), nutrients, and cellular energy levels.[2] A primary activation route is the

PI3K/AKT pathway. Activation of this pathway inhibits the TSC1/TSC2 complex, which in turn activates the small GTPase Rheb, leading to the activation of mTORC1.[4] Activated mTORC1 then phosphorylates downstream effectors, including S6 Kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth.[3] Rapamycin's inhibition of mTORC1 prevents the phosphorylation of these downstream targets.[1]



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The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Data Presentation: Rapamycin Dosage in Animal Models

The optimal dosage of rapamycin can vary significantly based on the animal model, research application (e.g., cancer, aging), and administration route. The following tables summarize reported dosages from various studies.

Table 1: Rapamycin Dosage in Mouse Models

Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Observed Effects & Notes
Intraperitoneal (IP)	1.5 - 8 mg/kg	Daily or every other day	10% PEG400, 10% Tween 80 in ddH ₂ O	Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. [6] Higher doses may lead to reduced weight gain. [6]
Subcutaneous (s.c.)	1.5 mg/kg	3 times a week for 2 weeks, followed by a 2-week break	Ethanol and sterile water	Intermittent treatment delayed cancer and prolonged lifespan in cancer-prone mice. [7]
Oral (in diet)	14 - 42 ppm	Continuous	Microencapsulated in food	A dose-dependent increase in lifespan has been observed. [8] [9] [10] The 14 ppm dose is common for lifespan studies. [6] [8]
Oral (gavage)	0.1 - 0.5 mg/kg	3 days/week for 8 weeks	Not specified	Effective as a chemopreventive agent against prostate cancer

in a mouse
model.[\[11\]](#)

Intravenous (IV)	0.04 - 0.4 mg/kg/day	Continuous infusion for 14 days	Not specified	Showed a non- linear relationship between dose and tissue concentrations. [6]
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Table 2: Rapamycin Dosage in Other Animal Models

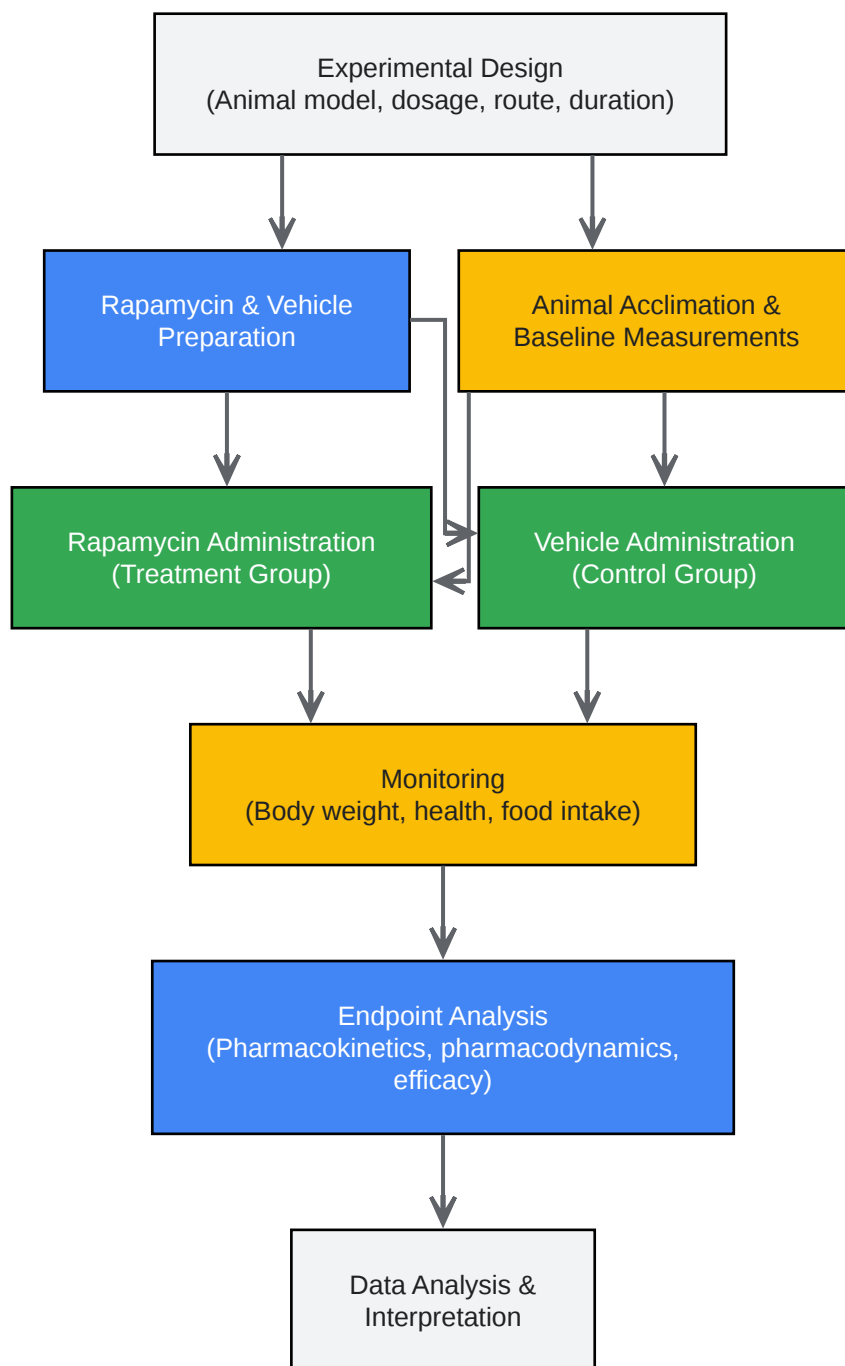
Animal Model	Administration Route	Dosage Range	Dosing Frequency	Observed Effects & Notes
Rat	Oral (PO)	0.1 mg/kg	Daily	Achieved therapeutic blood concentrations. [6] A steady-state concentration was not reached after 5 days, with estimates suggesting it takes 12.5 days. [6][12]
Rat	Intraperitoneal (IP)	0.5 or 2.5 mg/kg	Single injection	Small reductions in spontaneous locomotor activity were seen at the low dose.[13]
Rabbit	Intravenous (IV)	0.05 and 0.5 mg/kg	Single dose	Pharmacokinetics appear to be nonlinear, with a terminal half-life of >13 hours.[14]
Dog	Oral (PO)	0.1 mg/kg	Daily for 5 days	Achieved therapeutic blood concentrations, with pharmacokinetic parameters changing significantly after 5 consecutive daily doses.[12] [15]

Dog	Intramuscular (IM)	up to 0.08 mg/kg	Daily for 7 days	Resulted in dose-dependent exposure and modulation of the mTOR pathway in tumors and PBMCs. [16]
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Experimental Protocols

The following are detailed methodologies for common rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow for In Vivo Rapamycin Studies



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General experimental workflow for in vivo studies with Rapamycin.

Protocol 1: Intraperitoneal (IP) Injection

This protocol is based on commonly used formulations for delivering rapamycin in mice.[6]

1. Materials:

- Rapamycin powder
- 100% Ethanol or DMSO
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22 µm syringe filter
- Sterile syringes and needles (e.g., 25-27 gauge)

2. Preparation of Rapamycin Solution (e.g., 1 mg/mL):

- To prepare a 1 mg/mL working solution, first dissolve the required amount of rapamycin powder in a small volume of 100% ethanol or DMSO to create a concentrated stock.[\[6\]](#)
- In a sterile tube, combine the vehicle components. A common vehicle consists of 10% PEG400 and 10% Tween 80.[\[6\]](#)
- Add the rapamycin stock solution to the vehicle and vortex thoroughly until the solution is clear and homogenous.[\[6\]](#)
- Bring the solution to the final volume with sterile ddH₂O or saline.[\[6\]](#)
- Sterile-filter the final working solution using a 0.22 µm syringe filter.[\[6\]](#)
- Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding rapamycin.[\[6\]](#)

3. Administration:

- Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 μ L of the 1 mg/mL solution).[6]
- Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[6][17]

Protocol 2: Oral Administration in Diet

This method is suitable for long-term studies to ensure continuous drug exposure.[6]

1. Materials:

- Microencapsulated rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control microcapsules (placebo)

2. Diet Preparation:

- Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).[6]
- Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.[6]
- Prepare a control diet by mixing the chow with empty microcapsules.[6]

3. Administration:

- Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.[6]
- Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.[6]

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